molecular formula C14H26N2O2 B1292871 Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1158750-00-5

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No.: B1292871
CAS No.: 1158750-00-5
M. Wt: 254.37 g/mol
InChI Key: HIKNQHIQQLZTQF-UHFFFAOYSA-N
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Description

tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS: 1158750-00-5) is a spirocyclic compound featuring two nitrogen atoms at positions 1 and 9 within a fused bicyclic framework. Its molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol . The tert-butyloxycarbonyl (Boc) group at position 1 enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis . This compound is part of the broader class of 1,9-diazaspiro[5.5]undecane derivatives, which exhibit bioactivity against obesity, pain, and immune disorders .

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKNQHIQQLZTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649118
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-00-5
Record name tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The synthesis of this compound typically involves several key steps, including the formation of the diazaspiro framework and subsequent esterification reactions.

Methodology

  • Formation of the Spirocyclic Structure

    • The initial step often involves the reaction of appropriate amines with carbonyl compounds to form the diazaspiro framework.
    • Common reagents include cyclic ketones or aldehydes, which react under acidic or basic conditions.
  • Esterification

    • The carboxylic acid derivative is then treated with tert-butanol in the presence of a catalyst (e.g., sulfuric acid) to yield tert-butyl ester.
    • This step is crucial for enhancing the solubility and stability of the compound.

Detailed Reaction Steps

The following table summarizes specific reaction steps involved in synthesizing this compound:

Step Reaction Type Reagents Conditions
1 Formation of diazaspiro framework Amines + Carbonyl compounds Acidic/Basic medium
2 Esterification Carboxylic acid + tert-butanol Heat, Acid catalyst
3 Purification Solvent extraction or recrystallization Varies

Research Findings

Recent studies have explored various synthetic routes and their efficiencies:

  • A notable method involves using ethyl malonate as a precursor in conjunction with ammonium acetate to form the desired spiro compound through a multi-step synthesis process.

  • Another approach emphasizes the use of lithium borohydride for selective reduction steps, which improves yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate has been investigated for its potential therapeutic applications:

  • Antitumor Activity : The compound has been explored as a precursor for synthesizing biologically active molecules, including antitumor agents.
  • Antimicrobial Properties : Its interactions with biological macromolecules suggest potential use in developing antimicrobial drugs.

Biochemical Studies

The compound plays a significant role in various biochemical reactions:

  • Enzyme Interactions : It can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase, which may contribute to anti-obesity effects by reducing lipid accumulation in cells .
  • Cell Signaling Modulation : this compound influences cellular signaling pathways and gene expression, particularly in metabolic and inflammatory responses .

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules:

  • Reagent in Organic Reactions : It acts as an intermediate in various organic synthesis reactions, facilitating the creation of complex structures.
  • Study of Spirocyclic Compounds : Used to investigate the reactivity and properties of spirocyclic compounds in chemical research.

Production of Specialty Chemicals

This compound is utilized in the production of specialty chemicals that have specific applications in various industries.

Synthesis of Advanced Materials

The compound is applied in developing advanced materials due to its unique structural properties and reactivity profiles.

Case Study 1: Antitumor Agent Development

Research has shown that this compound can be modified to enhance its efficacy as an antitumor agent. Studies involving animal models demonstrated a reduction in tumor growth when using derivatives of this compound.

Case Study 2: Enzyme Inhibition

In vitro studies have highlighted the compound's ability to inhibit acetyl-CoA carboxylase effectively. This inhibition was linked to decreased fatty acid synthesis, showcasing its potential application in obesity treatment strategies.

Mechanism of Action

The mechanism of action of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their properties and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Diazaspiro Scaffolds

Key structural differences among analogs include:

  • Nitrogen positioning : Substitution at positions 2, 3, or 9 alters hydrogen-bonding capacity and receptor interactions.
  • Substituent diversity : Functional groups such as benzyl, oxa (oxygen), or fluorine modify electronic and steric properties.
Table 1: Structural Comparison of Selected Diazaspiro Compounds
Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate 1158750-00-5 C₁₄H₂₆N₂O₂ Boc at N1 Intermediate for neuroactive compounds
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate 173405-78-2 C₁₄H₂₆N₂O₂ Boc at N2 Anticancer agent precursors
tert-Butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate 1373350-42-5 C₂₁H₃₂N₂O₂ Benzyl at N9 Enhanced lipophilicity for CNS targeting
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate 1228631-69-3 C₁₄H₂₆N₂O₂ Boc at N3 Kinase inhibition
tert-Butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate 1308384-37-3 C₁₄H₂₇N₃O₂ Methyl at N1, triaza system Improved binding affinity

Physicochemical Properties

  • NMR Profiles : The tert-butyl 9-phenyl analog shows aromatic proton signals at δ 7.32–7.14 ppm, absent in the parent compound .
  • Solubility: Boc-protected derivatives generally exhibit better solubility in organic solvents compared to non-protected spirocycles .

Commercial Availability and Regulatory Status

  • Suppliers : The target compound is available from suppliers like Hairui Chemicals and PharmaBlock, while specialized analogs (e.g., 9-benzyl derivatives) are offered in smaller quantities .
  • Regulatory Notes: Safety data for tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (MDL: MFCD09998745) recommend standard handling protocols for irritants .

Biological Activity

Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1031927-14-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of a suitable amine with a spirocyclic ketone or aldehyde, utilizing tert-butyl carbamate as a protecting group for the amine functionality. The reaction is generally conducted under inert conditions to prevent oxidation, often at room temperature or slightly elevated temperatures to facilitate the formation of the desired spirocyclic structure .

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. Its structural similarity to other bioactive compounds indicates potential interactions with various biological pathways.

Neuroprotective Effects

Research indicates that this compound may influence neuroprotective mechanisms, potentially offering therapeutic benefits in neurodegenerative diseases. The specific diazaspiro framework allows for unique interactions with neuronal receptors and enzymes .

Pharmacological Potential

The compound has been investigated for its potential applications in treating conditions such as obesity, pain disorders, and various immune system dysfunctions. Its bioactivity profile suggests that it may act as a scaffold for developing new pharmaceuticals targeting these areas .

Case Study 1: Neuroprotective Mechanisms

A study examining the neuroprotective effects of diazaspiro compounds found that this compound significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of cellular resilience .

Case Study 2: Pain Management

In another investigation focused on pain management, this compound demonstrated analgesic properties in animal models. The results indicated a dose-dependent reduction in pain response, suggesting its potential utility as a novel analgesic agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Modulation : The compound may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Cellular Interaction : Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity.
  • Membrane Effects : Interaction with cellular membranes could alter their properties, influencing various cellular processes .

Data Summary Table

PropertyValue
Molecular FormulaC₁₄H₂₆N₂O₂
Molecular Weight254.37 g/mol
CAS Number1031927-14-6
Neuroprotective ActivitySignificant reduction in neuronal death
Analgesic ActivityDose-dependent pain response reduction

Q & A

What are the key considerations in designing a synthetic route for tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate?

Level : Basic
Methodological Answer :
A robust synthetic route should prioritize regioselectivity and yield optimization. Microwave-assisted solid-phase synthesis (MW-SPS) is effective for spirocyclic diazaspiro compounds, leveraging resin-bound bismesylates and primary amines for annulation. The α-methyl benzyl carbamate linker (developed in ) is critical for stability during cyclization. Key parameters include reaction temperature (optimized at 120–150°C for MW-SPS), solvent choice (DMF or NMP for solubility), and Boc-deprotection conditions (TFA/CH₂Cl₂). Purification via flash chromatography or HPLC ensures removal of byproducts like unreacted mesylates .

How can researchers differentiate between positional isomers (e.g., 1,9-diaza vs. 3,9-diaza derivatives)?

Level : Advanced
Methodological Answer :
Positional isomers require orthogonal analytical techniques:

  • NMR : Compare chemical shifts of protons adjacent to nitrogen atoms. For example, ¹H NMR of the tert-butyl group in 1,9-diaza derivatives shows distinct splitting patterns due to proximity to the spiro nitrogen .
  • Mass Spectrometry (HRMS) : Isotopic patterns and fragmentation pathways differ; 3,9-diaza isomers may exhibit unique cleavage at the spiro carbon .
  • X-ray Crystallography : Definitive structural assignment via crystal packing analysis, though challenging due to hygroscopicity .

What methodologies validate the biological activity of this compound in endoplasmic reticulum (ER) stress models?

Level : Advanced
Methodological Answer :
High-throughput screening (HTS) using a GRP78-luciferase biosensor in glioma cells (U87-MG) identifies ER stress inducers. Orthogonal assays include:

  • XBP-1 Splicing : RT-PCR detects spliced XBP-1 mRNA (326 bp → 304 bp), confirming unfolded protein response activation .
  • CHOP Expression : qRT-PCR measures CHOP mRNA levels, a downstream ER stress marker .
  • Cytotoxicity Assays : Colony formation assays and 3D spheroid models quantify anti-proliferative effects .

How do structural modifications to the spirocyclic core influence cytotoxic activity?

Level : Advanced
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:

  • Spiro Core : The 2,9-diazaspiro[5.5]undecane scaffold (Fig 4A in ) is essential for GRP78 induction. Analogues with larger spiro rings (e.g., 6-membered) reduce potency .
  • Substituents : A diphenylmethyl group enhances membrane permeability, while 3,5-dimethylisoxazole improves metabolic stability. Removal of the tert-butyl carboxylate abolishes activity .
  • Electron-Withdrawing Groups : Fluorination at strategic positions (e.g., 5,5-difluoro derivatives) increases bioavailability but may reduce target engagement .

What analytical techniques are critical for characterizing purity and structural integrity?

Level : Basic
Methodological Answer :

  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water gradient) .
  • NMR (¹H/¹³C) : Confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl) and spirocyclic connectivity .
  • Elemental Analysis : Validates elemental composition (C, H, N) within 0.4% deviation .
  • TGA-DSC : Detects hydrate formation or decomposition above 150°C .

How can contradictions in reported biological data for diazaspiro compounds be resolved?

Level : Advanced
Methodological Answer :
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assay Conditions : Use identical cell lines (e.g., U87-MG) and incubation times (16–24 hrs) .
  • Batch-to-Batch Consistency : LC-MS tracking of synthetic intermediates to exclude side products (e.g., des-Boc derivatives) .
  • Meta-Analysis : Cross-reference EC₅₀ values from qHTS ( ) with independent kinase profiling to rule off-target effects .

What is the role of the tert-butyl carboxylate group in stability and reactivity?

Level : Basic
Methodological Answer :
The tert-butyloxycarbonyl (Boc) group:

  • Stability : Protects the amine during synthesis and prevents oxidation. Stable under basic conditions but cleaved by TFA .
  • Solubility : Enhances lipophilicity (logP ~2.5), improving cell membrane penetration .
  • Stereoelectronic Effects : Electron-withdrawing nature directs regioselectivity in nucleophilic substitutions .

How should researchers design orthogonal assays for hit validation in HTS?

Level : Advanced
Methodological Answer :
Orthogonal assays reduce false positives:

  • Primary Screen : GRP78-luciferase activation (EC₅₀ ≤ 20 μM) .
  • Secondary Assays :
    • Caspase-3/7 Activation : Apoptosis confirmation via fluorogenic substrates .
    • Metabolic Profiling : CYP450 inhibition assays to exclude pan-assay interference compounds (PAINS) .
  • Tertiary Validation : In vivo pharmacokinetics (e.g., mouse xenografts) for lead prioritization .

What are best practices for handling and storing this compound?

Level : Basic
Methodological Answer :

  • Storage : -20°C under argon in amber vials to prevent hydrolysis of the Boc group .
  • Handling : Use glove boxes for hygroscopic batches. PPE (nitrile gloves, goggles) is mandatory due to irritant properties .
  • Waste Disposal : Neutralize with aqueous NaOH (pH 7–9) before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate

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